![molecular formula C16H34ClNO3 B14441257 2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride CAS No. 78693-49-9](/img/structure/B14441257.png)
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a dodecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol. This intermediate is then reacted with dodecanoic acid under acidic conditions to yield the desired product. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms substituted amines or ethers.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with cellular membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, altering their function. The ethoxy and dodecanoic acid moieties contribute to the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 2-[2-(Dimethylamino)ethoxy]ethanol hydrochloride
Uniqueness
2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride is unique due to its longer carbon chain (dodecanoic acid moiety), which imparts distinct lipophilic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced membrane interactions and solubility in non-polar environments.
Properties
CAS No. |
78693-49-9 |
|---|---|
Molecular Formula |
C16H34ClNO3 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]dodecanoic acid;hydrochloride |
InChI |
InChI=1S/C16H33NO3.ClH/c1-4-5-6-7-8-9-10-11-12-15(16(18)19)20-14-13-17(2)3;/h15H,4-14H2,1-3H3,(H,18,19);1H |
InChI Key |
GDAGFRWIFQYEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



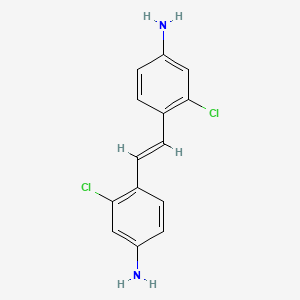
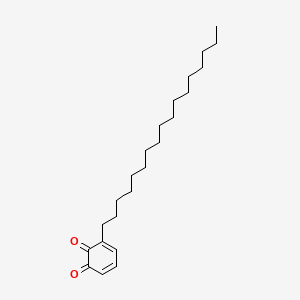
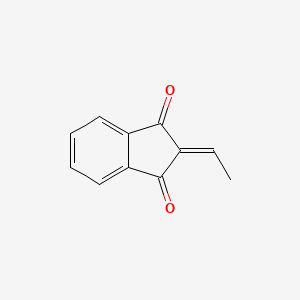
![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
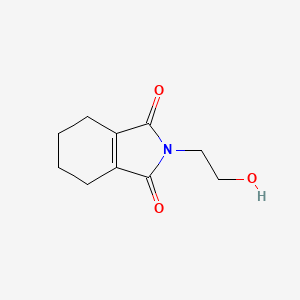
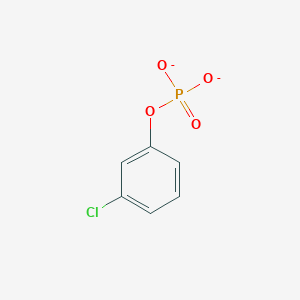
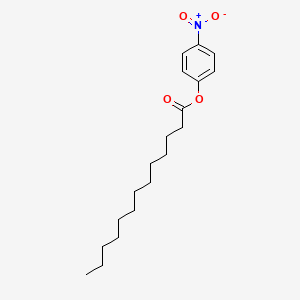
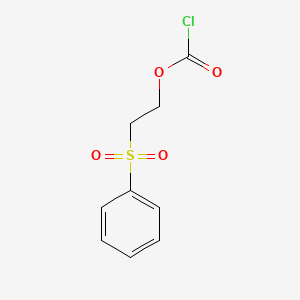
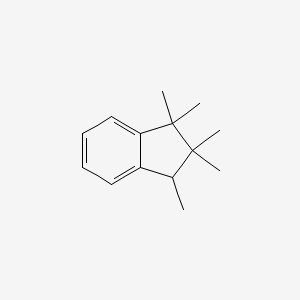

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
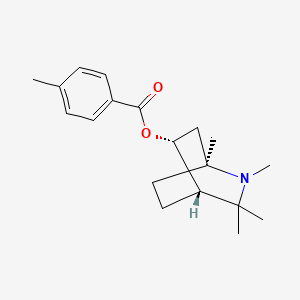
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
